5-Chloro-2-isopropyl-1H-imidazole
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Overview
Description
5-Chloro-2-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 2nd position on the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-isopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of nickel catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and formation of the desired imidazole derivative .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-isopropyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nickel Catalysts: Used in the initial synthesis and cyclization reactions.
Arylhalides and Heterocycles: Common substrates in substitution reactions.
Oxidizing and Reducing Agents: Employed in redox reactions to modify the imidazole ring.
Major Products Formed:
Substituted Imidazoles: Formed through nucleophilic substitution reactions.
Oxidized/Reduced Derivatives: Resulting from redox reactions.
Cyclized Heterocycles: Produced through further cyclization processes.
Scientific Research Applications
5-Chloro-2-isopropyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-Isopropylimidazole: Lacks the chlorine atom at the 5th position, resulting in different chemical properties and reactivity.
Benzimidazole: Contains a fused benzene ring, leading to distinct biological activities and applications.
1H-Imidazole: The parent compound without any substituents, serving as a reference for studying the effects of substitutions.
Uniqueness: 5-Chloro-2-isopropyl-1H-imidazole is unique due to the presence of both a chlorine atom and an isopropyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C6H9ClN2 |
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Molecular Weight |
144.60 g/mol |
IUPAC Name |
5-chloro-2-propan-2-yl-1H-imidazole |
InChI |
InChI=1S/C6H9ClN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) |
InChI Key |
WHRQGRJDVNMNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)Cl |
Origin of Product |
United States |
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